molecular formula C14H20N2O4 B2568651 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid CAS No. 1026093-18-4

2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid

Cat. No.: B2568651
CAS No.: 1026093-18-4
M. Wt: 280.324
InChI Key: LSZLAPFPJVQVEH-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is an organic compound with a complex structure that includes both amine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine, 2-methoxyethanol, and succinic anhydride.

    Step 1 - Formation of Intermediate:

    p-Toluidine reacts with succinic anhydride to form an intermediate compound, 4-oxo-4-(p-tolylamino)butanoic acid.

    Step 2 - Alkylation: The intermediate is then alkylated with 2-methoxyethanol in the presence of a base such as sodium hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxyethyl groups, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include N-oxide derivatives or hydroxylated compounds.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid can be used as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structure suggests it could interact with biological targets such as enzymes or receptors, influencing their activity.

Industry

In the materials science field, this compound could be used in the development of new polymers or as a precursor for functional materials with specific properties.

Mechanism of Action

The mechanism by which 2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The methoxyethyl and p-tolyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(p-tolylamino)butanoic acid: Lacks the methoxyethyl group, which may reduce its solubility and binding affinity.

    2-((2-Hydroxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: Similar structure but with a hydroxyethyl group instead of methoxyethyl, potentially altering its reactivity and biological activity.

Uniqueness

2-((2-Methoxyethyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both methoxyethyl and p-tolyl groups, which can influence its chemical reactivity and interactions with biological targets. These groups can enhance its solubility, stability, and binding properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-methoxyethylamino)-4-(4-methylanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-10-3-5-11(6-4-10)16-13(17)9-12(14(18)19)15-7-8-20-2/h3-6,12,15H,7-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLAPFPJVQVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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